N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine
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Overview
Description
N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine is an organic compound with a complex structure that includes an amino group, a fluorine atom, and a phenoxy group
Scientific Research Applications
N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical products.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-amino-2-fluorophenol with 3-bromophenylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like chlorine (Cl2) for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and halogen-substituted compounds
Mechanism of Action
The mechanism of action of N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine include:
- N-[3-(4-Amino-2-chlorophenoxy)phenyl]-N,N-dimethylamine
- N-[3-(4-Amino-2-bromophenoxy)phenyl]-N,N-dimethylamine
- N-[3-(4-Amino-2-iodophenoxy)phenyl]-N,N-dimethylamine
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[3-(dimethylamino)phenoxy]-3-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-17(2)11-4-3-5-12(9-11)18-14-7-6-10(16)8-13(14)15/h3-9H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGQKXGUHILDOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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